2-Bromo-4-(difluoromethoxy)-1-iodobenzene
Description
Significance of Aryl Halides as Versatile Synthetic Intermediates
Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. innospk.com This direct attachment imparts unique reactivity compared to their aliphatic counterparts. The carbon-halogen bond in aryl halides can be selectively activated by various catalysts, particularly those based on palladium, to form new bonds with a diverse range of coupling partners. acs.org This versatility has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, all of which utilize aryl halides, are now standard methods for the construction of complex molecular architectures. acs.org
Strategic Utility of Polyhalogenated Arenes in Complex Molecule Construction
Polyhalogenated arenes, which are aromatic rings bearing multiple halogen substituents, offer an even greater level of synthetic sophistication. The presence of different halogens on the same ring allows for selective, or orthogonal, reactivity. spectrabase.com This is due to the differing bond strengths and reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). For instance, the more reactive carbon-iodine bond can be selectively functionalized while leaving a carbon-bromine bond intact for a subsequent transformation. wikipedia.org This stepwise functionalization is a powerful strategy for the efficient and controlled synthesis of highly substituted and complex molecules from readily available starting materials. chemicalbook.com
Integration of Fluorinated Functional Groups in Organic Chemistry: Focus on the Difluoromethoxy Moiety
In recent decades, the incorporation of fluorine-containing functional groups into organic molecules has become a major focus, particularly in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's physical, chemical, and biological properties.
The difluoromethoxy group (-OCHF₂) is of particular interest. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for more common groups like hydroxyl, thiol, or amine moieties. The introduction of a difluoromethoxy group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. acs.org These desirable effects have led to the increased use of difluoromethoxy-containing building blocks in drug discovery and development. nih.gov
Overview of 2-Bromo-4-(difluoromethoxy)-1-iodobenzene in Contemporary Synthetic Research
This compound, with its distinct arrangement of a bromine atom, an iodine atom, and a difluoromethoxy group on a benzene (B151609) ring, is a prime example of a modern synthetic intermediate. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions, providing a pathway to complex biaryl and heteroaryl structures. The presence of the difluoromethoxy group can then impart favorable pharmacokinetic properties to the final products.
This compound is particularly valuable in palladium-catalyzed direct arylation reactions, where it can be efficiently coupled with various heteroarenes to produce intermediates for the pharmaceutical and agrochemical industries. innospk.com The ability to construct these complex scaffolds in high yields highlights the importance of this compound in contemporary synthetic research. innospk.com
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1261679-49-5 |
| Molecular Formula | C₇H₄BrF₂IO |
| Molecular Weight | 348.91 g/mol |
| IUPAC Name | 1-Bromo-2-(difluoromethoxy)-4-iodobenzene |
Note: Data for some physical properties such as boiling point, melting point, and density for this specific compound are not consistently available in public literature and are therefore not included.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2IO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFABSMJJAYAEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Difluoromethoxy 1 Iodobenzene
Electronic and Steric Effects of Substituents on Aromatic Ring Activation
The substituents on the benzene (B151609) ring, namely bromine, iodine, and the difluoromethoxy group, each play a distinct role in modulating the electron density and steric environment of the molecule, thereby affecting its reactivity.
Electron-Withdrawing Nature of the Difluoromethoxy Group and its Impact on Reactivity
The difluoromethoxy group (-OCF₂H) is a potent electron-withdrawing group. This property stems from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the aromatic ring. This electron-withdrawing effect can be compared to the related trifluoromethoxy group (-OCF₃), which also exerts a strong deactivating effect on the aromatic ring through a long-range mechanism. nih.govresearchgate.net The reduced electron density on the benzene ring makes it more susceptible to nucleophilic attack and influences the regioselectivity of reactions. Studies on related compounds have shown that the introduction of an electron-withdrawing difluoromethoxy group can significantly impact the stability and reactivity of adjacent functional groups. nih.gov
The electron-withdrawing nature of the difluoromethoxy group is a key factor in activating the C-I and C-Br bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions. By lowering the electron density of the aromatic ring, the energy barrier for the insertion of the palladium catalyst into the carbon-halogen bond is reduced, thereby facilitating the reaction.
Differential Reactivity of Carbon-Iodine vs. Carbon-Bromine Bonds in Cross-Coupling Reactions
In dihalogenated aromatic compounds, the difference in bond strength between the carbon-halogen bonds allows for selective functionalization. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This inherent difference in reactivity is a cornerstone for sequential and chemoselective cross-coupling reactions. nih.gov
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. nih.gov This trend is attributed to the bond dissociation energies, with the C-I bond having the lowest energy, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle. nih.gov Consequently, in a molecule like 2-Bromo-4-(difluoromethoxy)-1-iodobenzene, the C-I bond is expected to react preferentially over the C-Br bond under carefully controlled reaction conditions. This selective reactivity enables the stepwise introduction of different substituents onto the aromatic ring, providing a powerful strategy for the synthesis of complex molecules. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, is a fundamental tool for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to its dual halogenation, which allows for selective and sequential functionalization.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Kumada, Hiyama)
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods for the formation of C-C bonds. libretexts.org These reactions, including the Suzuki-Miyaura, Kumada, and Hiyama couplings, are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most versatile and widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents. libretexts.org
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction is highly effective but can be limited by the functional group tolerance due to the high reactivity of Grignard reagents. nrochemistry.com
The Hiyama coupling employs an organosilane as the coupling partner, which is activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.orgnumberanalytics.comchem-station.com Organosilanes are attractive reagents due to their stability and low environmental impact. chem-station.com
| Coupling Reaction | Organometallic Reagent | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Stable reagents, mild reaction conditions, broad functional group tolerance. libretexts.orgnih.gov |
| Kumada | Organomagnesium (Grignard reagents) | Highly reactive nucleophiles, can be less tolerant of sensitive functional groups. nrochemistry.comorganic-chemistry.org |
| Hiyama | Organosilane | Stable and less toxic reagents, requires an activator (e.g., fluoride). wikipedia.orgorganic-chemistry.orgnumberanalytics.com |
Chemoselective Functionalization of this compound at Iodide vs. Bromide Position
The differential reactivity of the C-I and C-Br bonds in this compound allows for highly selective cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to functionalize the more reactive iodide position while leaving the bromide position intact for subsequent transformations. nih.gov
This chemoselectivity is a powerful tool in organic synthesis, enabling the construction of complex, multifunctional aromatic compounds in a controlled and predictable manner. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond, followed by a Kumada or Hiyama coupling at the C-Br bond, introducing two different aryl or alkyl groups onto the same aromatic ring.
| Reaction Step | Target Position | Typical Coupling Reaction | Rationale |
|---|---|---|---|
| First Functionalization | Iodide (C-I) | Suzuki-Miyaura, Hiyama | The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. nih.gov |
| Second Functionalization | Bromide (C-Br) | Kumada, Suzuki-Miyaura (harsher conditions) | The remaining C-Br bond can be activated for a subsequent cross-coupling reaction. |
Mechanistic Insights into Oxidative Addition to C-I and C-Br Bonds
The key step that governs the chemoselectivity in these cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium catalyst (typically Pd(0)). libretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a Pd(II) intermediate. libretexts.orgumb.eduwikipedia.org
The rate of oxidative addition is highly dependent on the nature of the halogen. The greater polarizability and lower bond energy of the C-I bond compared to the C-Br bond result in a lower activation energy for the oxidative addition at the C-I position. nih.gov This kinetic preference allows for the selective reaction at the iodide site under mild conditions.
The mechanism of oxidative addition can proceed through different pathways, including concerted, Sₙ2-type, and radical mechanisms, depending on the specific substrates and reaction conditions. libretexts.orgumb.edu For aryl halides, a concerted pathway is often proposed, where the palladium catalyst interacts with the C-X bond in a three-centered transition state. The electron-withdrawing difluoromethoxy group on the aromatic ring can further facilitate this process by lowering the energy of the transition state.
Catalyst-Controlled and Ligand-Controlled Site Selectivity in Dihaloarenes
The selective functionalization of dihaloarenes like this compound is a cornerstone of modern synthetic strategy. The ability to control which halogen atom participates in a reaction is paramount for efficient and targeted synthesis. Generally, in cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl, based on bond dissociation energies. whiterose.ac.uk This intrinsic reactivity often dictates that the C-I bond will undergo oxidative addition to a metal catalyst, such as palladium, more readily than the C-Br bond.
However, this inherent selectivity can be modulated or even reversed through the careful selection of catalysts and ligands. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the choice of phosphine (B1218219) ligands and the Pd/ligand ratio can significantly influence the reaction outcome. whiterose.ac.uknih.gov Studies on analogous dihaloarenes have shown that mononuclear palladium species, often favored by a higher ligand-to-metal ratio (e.g., Pd:PPh₃ ≥ 1:3), typically promote coupling at the more reactive site. nih.gov Conversely, the use of multinuclear palladium species, such as Pd₃-type clusters or nanoparticles, which can form under conditions with a lower ligand-to-metal ratio (e.g., Pd:PPh₃ ≤ 1:2), has been shown to switch the site selectivity of the reaction. whiterose.ac.uknih.gov This switch is attributed to a change in the catalytic species, demonstrating that catalyst speciation is a critical factor in controlling regioselectivity in dihaloarene cross-couplings. nih.gov Additives, such as stabilizing salts, also play a crucial role in modulating the activity and selectivity of these palladium nanoparticle catalysts. nih.gov
The electronic environment of the arene, influenced by substituents, also plays a major role in directing the site of oxidative addition. nih.govescholarship.org For this compound, the electron-withdrawing nature of the difluoromethoxy group and the halogens affects the electrophilicity of the adjacent carbon atoms, thereby influencing which C-X bond is more susceptible to catalyst insertion.
| Factor | Condition | Favored Reaction Site | Rationale/Mechanism |
|---|---|---|---|
| Inherent Reactivity | Standard Conditions | C-I Bond | Lower bond dissociation energy of C-I vs. C-Br. whiterose.ac.uk |
| Catalyst Speciation (Palladium) | Mononuclear Pd Species (High Ligand Ratio) | More reactive halogen (typically Iodine). nih.gov | Follows intrinsic reactivity trends. |
| Multinuclear Pd Species (Low Ligand Ratio) | Can switch to the less reactive halogen (Bromine). whiterose.ac.uknih.gov | Altered catalytic pathway and steric/electronic effects of the cluster. | |
| Ligands | N-Heterocyclic Carbene (NHC) Ligands | Can alter selectivity between two similarly electrophilic positions. nih.gov | Modifies the steric and electronic environment of the metal center. |
| Additives | Stabilizing Salts (e.g., n-Oct₄NBr) | Can be critical in switching site-selectivity with nanoparticle catalysts. whiterose.ac.uk | Modulates the surface and stability of catalytically active nanoparticles. |
Nickel-Catalyzed Cross-Coupling Methodologies
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. squarespace.com Nickel catalysts can access a variety of oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and can facilitate reactions through different mechanistic pathways, including two-electron (Ni(0)/Ni(II)) and radical-based single-electron transfer (SET) processes. squarespace.com This versatility allows nickel to activate traditionally less reactive bonds and engage in unique transformations. squarespace.comrsc.orgbeilstein-journals.org
For substrates like this compound, nickel-catalyzed reactions offer distinct advantages. Nickel catalysts are particularly effective in coupling reactions involving C(sp³)-hybridized centers and can tolerate functional groups that are problematic in palladium-catalyzed systems. researchgate.netscilit.com For instance, nickel-catalyzed reductive cross-coupling protocols can effectively couple organohalides with difluoromethylated alkyl bromides. rsc.orgresearchgate.net
The mechanism of nickel-catalyzed cross-couplings can be complex. While some reactions proceed via a classical Ni(0)/Ni(II) cycle analogous to palladium, many involve Ni(I) intermediates and radical pathways. squarespace.com In a typical reductive cross-coupling, a Ni(0) species might first undergo oxidative addition with the more reactive C-I bond of this compound. The resulting organonickel(II) intermediate can then participate in subsequent steps. Alternatively, a Ni(I) species could activate the organohalide via a SET mechanism, generating an aryl radical. squarespace.com The choice of ligand is critical in directing the reaction pathway and achieving high efficiency and selectivity.
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions represent a classical and highly valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for fluoroalkylation, including the introduction of the difluoromethyl (CF₂H) group. nih.govresearchgate.net While palladium and nickel are often used for cross-coupling, copper offers unique reactivity, especially in reactions involving fluoroalkyl organometallics. cas.cnmdpi.com
In the context of this compound, copper-mediated reactions could be employed to introduce various functionalities. For example, copper(I) iodide (CuI) is known to mediate the difluoromethylation of aryl iodides using reagents like TMSCF₂H in the presence of a fluoride source such as cesium fluoride (CsF). nih.gov Such a reaction would be expected to occur selectively at the C-I bond of the substrate due to its higher reactivity. nih.gov
The mechanism of these reactions often involves the formation of a copper-fluoroalkyl species, such as a "RCF₂-Cu" intermediate or a cuprate (B13416276) complex like [Cu(CF₂H)₂]⁻. researchgate.netcas.cn This species then reacts with the aryl iodide, likely through an oxidative addition/reductive elimination pathway or a related process. It has been noted that for electron-rich and neutral aryl iodides, these reactions can proceed in high yield, tolerating a range of functional groups including ethers and other halides like bromide. nih.gov
| Methodology | Typical Catalyst/Reagent | Reactive Site on Substrate | Key Features |
|---|---|---|---|
| Nickel-Catalyzed Cross-Coupling | Ni(cod)₂, PCy₃ | C-I (preferentially) or C-Br | Cost-effective, accesses radical pathways, activates inert bonds. squarespace.comrsc.orgbeilstein-journals.org |
| Copper-Mediated Coupling | CuI, CsF | C-I | Effective for fluoroalkylation, tolerates various functional groups. nih.govresearchgate.net |
| Grignard-Type Coupling | Mg, iPrMgCl·LiCl | C-I (for Mg insertion) | Forms organomagnesium reagents for subsequent reactions. researchgate.netwisc.edu |
Grignard-Type Coupling Reactions
The formation of Grignard reagents from aryl halides is a fundamental transformation in organic synthesis. For a dihaloarene like this compound, the selective formation of a Grignard reagent is dictated by the reactivity of the halogens. The C-I bond is significantly more reactive towards magnesium insertion than the C-Br bond. Therefore, treating the substrate with magnesium metal would selectively form the corresponding arylmagnesium iodide, leaving the C-Br bond intact for subsequent functionalization.
This Grignard reagent, 4-bromo-2-(difluoromethoxy)phenylmagnesium iodide, can then be used in a variety of "Grignard-type" coupling reactions. It can act as a potent nucleophile, reacting with a wide range of electrophiles. The use of "turbo Grignard reagents," such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), can facilitate the initial halogen-metal exchange under milder conditions and with higher functional group tolerance. researchgate.net
Nucleophilic Substitution Reactions
Replacement of Halogen Atoms by Various Nucleophiles
This compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This typically occurs via a nucleophilic aromatic substitution (SₙAr) mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov The difluoromethoxy group, along with the halogens themselves, serves to activate the ring towards nucleophilic attack.
The SₙAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov A wide variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, amines, and fluoride ions. nii.ac.jpnih.gov The choice of nucleophile, solvent, and reaction conditions determines the efficiency of the substitution.
Regiochemical Control in Nucleophilic Aromatic Substitution Pathways
Regiochemical control in SₙAr reactions on polyhalogenated benzenes is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. nih.govresearchgate.net The attack of a nucleophile occurs preferentially at the carbon position that allows for the most effective delocalization of the resulting negative charge onto the activating groups, typically those located ortho and para to the reaction center. researchgate.net
For this compound, the regioselectivity of nucleophilic attack depends on the relative activation provided by the substituents. The difluoromethoxy group is ortho to the bromine and meta to the iodine. The iodine is para to the difluoromethoxy group. The stability of the potential Meisenheimer complexes for attack at C-1 (displacing iodide) versus C-2 (displacing bromide) must be considered. The negative charge of the intermediate formed by attack at C-1 can be delocalized onto the para-difluoromethoxy group and the ortho-bromo group. Attack at C-2 allows delocalization onto the ortho-difluoromethoxy group.
While the classical two-stage SₙAr mechanism is common, some nucleophilic aromatic substitutions have been shown to proceed through a concerted, single-step pathway. nih.govresearchgate.netrsc.org Computational studies have indicated that while reactions involving fluoride as a leaving group often proceed through a stable Meisenheimer intermediate, those with chloride or bromide leaving groups may favor a concerted mechanism. researchgate.net The precise pathway and the resulting regioselectivity are a subtle interplay of the nucleophile, leaving group, and the electronic landscape of the aromatic substrate. rsc.org
Other Transformation Pathways (e.g., Oxidation and Reduction of Halogen Atoms)
The halogen substituents on this compound offer avenues for further chemical transformations beyond coupling and substitution reactions. The distinct electronic properties and reactivity of the iodine and bromine atoms allow for selective oxidation and reduction pathways, expanding the synthetic utility of this compound.
The most notable of these transformations is the oxidation of the iodine atom to form hypervalent iodine(III) reagents. Aryl iodides, in general, can be oxidized to stable iodine(III) compounds, such as (diacetoxyiodo)arenes and diaryliodonium salts. google.com These transformations are typically achieved using strong oxidizing agents. For instance, the oxidation of iodoarenes with reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in the presence of acetic acid can yield the corresponding phenyliodine(III) diacetate (PIDA) derivatives. mdpi.comwikipedia.org
While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the general reactivity of iodoarenes suggests that it would readily undergo oxidation at the iodine center. The presence of electron-withdrawing groups on the aromatic ring can influence the reactivity and stability of the resulting hypervalent iodine compound. mdpi.com The difluoromethoxy group, being electron-withdrawing, would likely impact the electrophilicity of the iodine center in the resulting hypervalent species.
A general representation of the oxidation of an aryl iodide to a (diacetoxyiodo)arene is depicted below:
Ar-I + 2 CH₃COOH --[O]--> Ar-I(OCOCH₃)₂ + H₂O
The resulting hypervalent iodine compounds are valuable synthetic intermediates, acting as efficient oxidizing agents and sources of electrophilic aryl groups in a variety of organic transformations. mdpi.comenamine.net
The reduction of the halogen atoms on this compound presents another potential transformation pathway. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, suggesting that selective reduction of the iodo group should be feasible. Such selective reductions in polyhalogenated aromatic compounds are often achieved using catalytic hydrogenation or specific reducing agents. However, detailed studies outlining the specific conditions for the selective reduction of this compound were not found in the reviewed literature.
Below is a data table summarizing typical conditions for the oxidation of iodoarenes to (diacetoxyiodo)arenes, which can be extrapolated to the potential transformation of this compound.
| Oxidizing Agent | Co-reagent/Solvent | Typical Reaction Conditions | Product Type | Reference |
| Peracetic Acid | Acetic Acid | Stirring at room temperature | (Diacetoxyiodo)arene | wikipedia.org |
| m-CPBA | Acetic Acid | Room temperature | (Diacetoxyiodo)arene | mdpi.com |
| Sodium Perborate | Acetic Acid | Controlled temperature | (Diacetoxyiodo)arene | wikipedia.org |
Utility in Advanced Organic Synthesis and Derivatization
2-Bromo-4-(difluoromethoxy)-1-iodobenzene as a Key Building Block for Complex Architectures
The compound serves as a foundational scaffold for creating sophisticated molecular structures. Its pre-functionalized aromatic ring allows chemists to introduce a variety of substituents in a controlled manner, building up molecular complexity from a readily available starting material.
Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The synthesis of these structures often relies on cross-coupling reactions, and this compound is an ideal substrate for such transformations. The distinct reactivity of the C-I and C-Br bonds allows for a modular approach. For instance, the more reactive C-I bond can participate in a coupling reaction (e.g., Suzuki, Sonogashira, or Heck coupling) first, while the C-Br bond remains intact. wikipedia.orgnbinno.com This initial coupling introduces the first aryl group, forming a functionalized bromo-biaryl intermediate. This intermediate can then be subjected to a second, different cross-coupling reaction at the bromine position to introduce a second, distinct aryl group. This stepwise, modular strategy provides a powerful route to unsymmetrical, highly substituted biaryl systems. A similar approach has been demonstrated in the continuous flow synthesis of biaryl compounds using 1-bromo-2-iodobenzene (B155775) as a precursor. usc.edursc.orgresearcher.life
Regioselectivity, or the control of reaction site, is paramount in the synthesis of complex molecules. The differential reactivity of the halogens in this compound provides an intrinsic handle for achieving high regioselectivity. Halogen-metal exchange reactions, for example, can be performed selectively at the more reactive iodine position. organic-chemistry.org This generates a specific organometallic intermediate that can then react with an electrophile to install a new substituent exclusively at the C-1 position.
Furthermore, while the starting molecule is achiral, it can be used in synthetic sequences that establish stereocenters. The substituents introduced via regioselective reactions can influence the facial selectivity of subsequent transformations on adjacent groups, or the molecule can be coupled with chiral partners. The predictable, stepwise functionalization of the aromatic ring allows for the strategic placement of groups that can direct the stereochemical outcome of reactions, leading to the stereoselective synthesis of advanced chiral intermediates. rsc.org
Precursor in the Synthesis of Fluorescent Molecular Probes
Fluorescent molecular probes are essential tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. nih.gov The design of these probes often requires a highly conjugated aromatic core, which is responsible for their photophysical properties.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to characterizing the electronic landscape of a molecule. nih.govresearchgate.net For a multi-substituted arene like 2-Bromo-4-(difluoromethoxy)-1-iodobenzene, these studies can delineate the influence of each substituent—bromo, iodo, and difluoromethoxy groups—on the electron distribution and reactivity of the benzene (B151609) ring.
The electrostatic potential (ESP) surface is a critical tool for predicting how a molecule will interact with other chemical species. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the ESP analysis would reveal:
Electron-deficient regions: Associated with the C-I and C-Br bonds, where the positive σ-holes on the halogen atoms make them susceptible to nucleophilic attack or halogen bonding interactions.
Electron-rich regions: The oxygen atom of the difluoromethoxy group and the π-system of the aromatic ring, although the latter's electron density is diminished by the electron-withdrawing effects of the substituents.
This analysis is crucial for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, as incoming reagents will be directed to sites of complementary electronic character. nih.gov
Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radical species. rowansci.com Calculating the BDEs for the C-Br and C-I bonds is essential for predicting which bond is more likely to cleave during a reaction, a key factor in many synthetic applications like cross-coupling reactions.
Computational methods, particularly Density Functional Theory (DFT) using functionals like B3P86 with large basis sets, can provide reliable BDE values. researchgate.net The general trend is that the C-I bond is significantly weaker than the C-Br bond due to the poorer orbital overlap between the larger iodine atom and the carbon atom.
Table 1: Calculated Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | Calculated BDE (kJ/mol) | Predicted Reactivity |
| C-I | ~280 | More reactive, prone to cleavage |
| C-Br | ~335 | Less reactive than C-I |
Note: Values are illustrative, based on typical BDEs for iodo- and bromobenzenes. Actual values would require specific DFT calculations for this molecule.
This difference in bond strength allows for selective reactions, where the C-I bond can be functionalized while leaving the C-Br bond intact.
Mechanistic Elucidation through Computational Modeling (e.g., Transition State Analysis)
Computational modeling is indispensable for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, most importantly, locate the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For a reaction involving this compound, such as a Suzuki or Sonogashira coupling, transition state analysis could be used to:
Determine the energy barrier for the oxidative addition step at either the C-I or C-Br bond.
Model the structures of key intermediates in the catalytic cycle.
Understand how the electronic effects of the difluoromethoxy group influence the stability of the transition state and, consequently, the reaction outcome. nih.gov
Predictive Models for Site Selectivity in Multi-Substituted Arenes
For complex molecules with multiple potential reaction sites, computational models can predict the most likely outcome with high accuracy. nih.gov In the case of this compound, there are two C-H bonds on the ring that could potentially undergo functionalization.
A predictive model for C-H functionalization would assess factors such as:
Oxidation Potential: The ease with which the arene can be oxidized by a photocatalyst to form a cation radical. nih.gov
Charge Distribution: The change in electron density (e.g., Natural Population Analysis charge) when going from the neutral arene to its cation radical intermediate. The site with the largest change often corresponds to the site of functionalization. nih.gov
Table 2: Predictive Model for Site Selectivity in C-H Functionalization
| Position | Change in NPA Charge (Neutral to Cation Radical) | Predicted Site of Functionalization |
| C-H (ortho to Iodo) | Δq₁ | Higher Δq indicates higher reactivity |
| C-H (ortho to Bromo) | Δq₂ | Lower Δq indicates lower reactivity |
Note: This table illustrates the principle of using computational charge analysis to predict regioselectivity. The actual preferred site would depend on the specific reaction conditions and the interplay of steric and electronic factors.
Conformational Analysis of the Difluoromethoxy Substituent
Conformational analysis, performed by scanning the potential energy surface as a function of the C-O-C-H dihedral angle, can identify the lowest energy (most stable) conformers. Studies on similar molecules have shown that the orientation of the difluoromethoxy group is a balance between steric hindrance with adjacent substituents and electronic interactions, such as dipole alignment. nih.govbham.ac.uk Unlike a simple methoxy (B1213986) group, the bulk and electronegativity of the fluorine atoms can lead to more defined and potentially less favorable conformational positions, which can impact its binding in biological systems or its role in directing reactions. nih.gov
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for a definitive assignment of all atoms within the 2-Bromo-4-(difluoromethoxy)-1-iodobenzene molecule.
¹H, ¹³C, and ¹⁹F NMR for Definitive Assignment
The analysis of 1D NMR spectra provides the initial and most fundamental structural information.
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group. The aromatic region would display three distinct signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the bromo, iodo, and difluoromethoxy substituents. The proton of the -OCHF₂ group is anticipated to appear as a triplet due to coupling with the two fluorine atoms (²JHF).
¹³C NMR: The carbon NMR spectrum provides information on all seven unique carbon atoms in the molecule. The carbon of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet in the proton-coupled spectrum due to one-bond coupling with the two fluorine atoms (¹JCF). The six aromatic carbons will have distinct chemical shifts determined by the attached substituents. Quaternary carbons (C1, C2, C4) will typically show lower intensity signals.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. diva-portal.org It provides a direct observation of the fluorine environment. For this compound, the spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would be split into a doublet due to coupling with the single proton of that group (²JFH). The chemical shift of this signal is characteristic of difluoromethoxy groups. rsc.orgnih.gov
The following table summarizes the predicted chemical shifts and multiplicities for the key signals in the 1D NMR spectra.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.5 - 8.0 | d | J ≈ 2-3 | H-3 |
| ¹H | 7.0 - 7.5 | dd | J ≈ 8-9, 2-3 | H-5 |
| ¹H | 7.0 - 7.5 | d | J ≈ 8-9 | H-6 |
| ¹H | 6.5 - 7.5 | t | ²JHF ≈ 70-75 | -OCH F₂ |
| ¹³C | 150 - 160 | t | ¹JCF ≈ 240-250 | C-4 |
| ¹³C | 140 - 145 | s | - | C-1 |
| ¹³C | 120 - 135 | d | - | C-3, C-5, C-6 |
| ¹³C | 110 - 120 | t | ¹JCF ≈ 235-245 | -OC HF₂ |
| ¹³C | 90 - 100 | s | - | C-2 |
| ¹⁹F | -80 to -100 | d | ²JFH ≈ 70-75 | -OCHF ₂ |
Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns. Actual experimental values may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides essential data, 2D NMR experiments are necessary to piece together the molecular puzzle by establishing connectivity between atoms. youtube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting adjacent aromatic protons (H-5 and H-6), confirming their ortho relationship. A weaker, long-range coupling might be observed between H-3 and H-5. This is critical for assigning the aromatic protons relative to each other. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.comyoutube.com This experiment would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6). It would also show a clear correlation between the methoxy (B1213986) proton (-OCHF₂) and the methoxy carbon (-OCHF₂), confirming their direct bond.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.
For this compound (C₇H₄BrF₂IO), the mass spectrum would exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) of roughly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
Predicted fragmentation pathways would likely involve the loss of halogen atoms or the difluoromethoxy group. Key fragments might include:
[M-I]⁺: Loss of the iodine atom.
[M-Br]⁺: Loss of the bromine atom.
[M-OCHF₂]⁺: Loss of the difluoromethoxy radical.
[M-Br-I]⁺: Loss of both halogen atoms.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). lcms.cz This precision allows for the unambiguous determination of the elemental formula of the compound. For C₇H₄BrF₂IO, HRMS would be used to confirm the exact mass, distinguishing it from any other combination of atoms that might have the same nominal mass.
| Ion Formula | Isotope Combination | Calculated m/z |
| [C₇H₄⁷⁹BrF₂IO]⁺ | Most abundant isotopes | 363.8427 |
| [C₇H₄⁸¹BrF₂IO]⁺ | Containing ⁸¹Br isotope | 365.8407 |
Note: The calculated m/z values are for the molecular ion [M]⁺.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
C-H stretching (alkoxy): A band around 2900-3000 cm⁻¹ for the C-H bond in the -OCHF₂ group.
C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-O stretching (ether): Strong absorptions in the 1200-1300 cm⁻¹ region.
C-F stretching: Very strong, characteristic absorptions typically in the 1000-1100 cm⁻¹ range, indicative of the difluoro- group. rsc.org
C-Br and C-I stretching: These absorptions occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹, and can be harder to assign definitively. nist.govnist.gov
Aromatic C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br and C-I bonds, which are often weak in the IR spectrum.
X-ray Crystallography for Solid-State Structural Analysis (Applicable for Crystalline Derivatives)
X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is only applicable if the compound itself is a crystalline solid or if a suitable crystalline derivative can be prepared.
If this compound were to form single crystals of sufficient quality, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planar structure of the benzene ring and the geometry of the substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or dipole-dipole interactions. To date, no public crystal structure data for this specific compound or its immediate derivatives has been reported in crystallographic databases. researchgate.net
Research Gaps, Challenges, and Future Directions
Elucidating Unexplored Reactivity Pathways for 2-Bromo-4-(difluoromethoxy)-1-iodobenzene
A primary challenge and area of opportunity for this compound lies in fully mapping its reactivity, particularly the selective activation of its carbon-halogen bonds. The differential reactivity of aryl-iodide versus aryl-bromide bonds is a well-established principle in cross-coupling catalysis, stemming from the differences in their bond dissociation energies (BDEs). Generally, the C–I bond is weaker and more susceptible to oxidative addition by transition metal catalysts than the C–Br bond. nih.gov This inherent difference allows for sequential, site-selective functionalization.
However, the electronic influence of the ortho-bromo and para-difluoromethoxy substituents on the reactivity of the C-I bond, and vice-versa, has not been systematically studied for this specific molecule. The electron-withdrawing nature of the difluoromethoxy group can modulate the electron density of the aromatic ring, potentially influencing the kinetics of oxidative addition at both halogen sites. Future research should focus on quantifying these electronic effects and exploring reaction conditions that can either enhance the natural reactivity difference or even reverse the selectivity. A significant research gap exists in exploring non-traditional activation methods, such as radical or photochemical pathways, which could unlock novel reactivity patterns not governed by traditional two-electron transition metal catalysis. cdnsciencepub.comcas.cn
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of polyhalogenated aromatic compounds often relies on classical electrophilic aromatic substitution and diazotization-halogenation sequences that can involve harsh conditions and the use of environmentally persistent solvents. rsc.org While specific synthetic routes for this compound are proprietary or documented in patent literature, a general future direction is the development of greener synthetic methodologies. google.com
This includes the use of more environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents, to replace traditional halogenated or aromatic hydrocarbon solvents. researchgate.net Furthermore, developing catalytic halogenation methods that avoid stoichiometric, and often toxic, halogenating agents is a key goal. For instance, indole-catalyzed protocols for electrophilic bromination represent a step toward more sustainable halogenation processes. rsc.org Research into one-pot, tandem reactions that minimize intermediate isolation and purification steps would also contribute significantly to the sustainability of its synthesis, reducing waste and energy consumption. nih.gov
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Feature | Traditional Synthetic Routes | Future Sustainable Routes |
| Solvents | Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃) | Water, supercritical CO₂, bio-solvents |
| Halogenating Agents | Stoichiometric Br₂, I₂, N-halosuccinimides | Catalytic systems, halide salts with oxidants |
| Process | Multi-step with intermediate isolation | One-pot, tandem, or flow processes |
| Energy | Often requires high temperatures | Lower energy inputs, ambient temperature reactions |
| Waste | Significant generation of solvent and reagent waste | Minimized waste streams, recyclable catalysts |
Expanding the Scope of Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final stages of a synthetic sequence, allowing for rapid generation of analogs without de novo synthesis. nih.govnih.gov this compound is an ideal building block for LSF, enabling the introduction of the 2-bromo-4-(difluoromethoxy)phenyl moiety into complex, bioactive molecules.
The primary challenge is ensuring that the complex substrate tolerates the conditions required for coupling with the building block. Future research should focus on developing exceptionally mild and chemoselective coupling protocols. For example, photoredox catalysis has emerged as a powerful tool for forging bonds under gentle conditions, which could be applied to couple this building block with sensitive drug candidates. scispace.com Another avenue is the development of sulfonium-based reagents derived from this compound, which can act as useful electrophiles for subsequent transformations under mild conditions. mpg.de The goal is to create a toolbox of reactions that allow medicinal chemists to reliably and selectively introduce this fragment into diverse molecular scaffolds, thereby exploring new chemical space and improving drug-like properties. researchgate.netresearchgate.net
Design and Synthesis of Novel Catalytic Systems for Enhanced Site- and Chemoselectivity
Achieving perfect site- and chemoselectivity in the functionalization of polyhalogenated arenes is a significant challenge. researchgate.net For this compound, the key is to develop catalytic systems that can precisely distinguish between the C-I and C-Br bonds. While palladium catalysts are commonly used, achieving exclusive selectivity can be difficult, sometimes leading to mixtures of mono- and di-substituted products. nih.gov
Future directions lie in the design of sophisticated catalyst systems. This includes:
Ligand Design: Developing ligands for transition metals (like palladium or nickel) that create a specific steric and electronic environment around the metal center, enhancing its ability to discriminate between the two halogen sites. acs.orgnih.gov
Non-Precious Metal Catalysis: Exploring catalysts based on more abundant and less toxic metals like nickel, iron, or copper, which can exhibit unique reactivity and selectivity profiles compared to palladium. nih.gov
Cooperative Catalysis: Investigating systems where two different catalysts work in concert to achieve a desired transformation, such as the palladium/norbornene cooperative catalysis which enables difunctionalization of arenes. researchgate.netuchicago.edu
Lewis Base Catalysis: Exploring how Lewis bases can influence the rate and selectivity of halogen-related reactions, potentially offering a metal-free approach to controlled functionalization. researchgate.netnih.gov
The ultimate goal is to have a suite of catalysts that allow a chemist to choose, with high fidelity, which halogen site to functionalize, enabling programmed and divergent synthesis from a single starting material. nih.govberkeley.edu
Integration of Continuous Flow Chemistry Techniques for Scalable Synthesis
Transitioning chemical syntheses from laboratory-scale batches to industrial-scale production often presents challenges related to safety, reproducibility, and efficiency. Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. azolifesciences.commdpi.com
Key benefits for the synthesis and application of this compound include:
Enhanced Safety: Many reactions, such as those involving organolithium intermediates or highly exothermic processes, can be performed more safely in small-volume flow reactors. wiley-vch.de
Precise Control: Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. jst.org.in
Scalability: Scaling up a reaction in a flow system often simply involves running the process for a longer duration, bypassing the complex challenges of scaling up batch reactors. digitellinc.comrsc.org
Integration of Steps: Multiple reaction and purification steps can be coupled together in a continuous sequence, streamlining the manufacturing process. researchgate.netrsc.org
Future work should focus on developing end-to-end continuous processes for both the synthesis of this compound and its subsequent conversion into high-value active pharmaceutical ingredients (APIs). nih.gov This approach is crucial for making its use in large-scale manufacturing more efficient, cost-effective, and safer. azolifesciences.com
Development of New Reagents and Methodologies for Introducing Complex Fluoroalkyl Groups
The difluoromethoxy (–OCF₂H) group is a valuable moiety in medicinal chemistry, often used as a bioisostere for other functional groups to improve metabolic stability and lipophilicity. However, the field of organofluorine chemistry is continually evolving, with a growing demand for novel fluoroalkyl groups that can impart unique properties. nih.govrsc.org
While this compound provides a source of the –OCF₂H group, future research could explore two main avenues:
Modification of the Existing Group: Developing methods to further functionalize the C-H bond of the difluoromethoxy group itself. This would be a form of ultra-late-stage functionalization, allowing for fine-tuning of properties without altering the core aromatic scaffold.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-4-(difluoromethoxy)-1-iodobenzene, and what are their critical reaction conditions?
The synthesis typically involves sequential halogenation and functional group introduction. A Sandmeyer reaction is often employed to introduce iodine into the aromatic ring, as demonstrated in the preparation of structurally similar compounds (e.g., 2-bromo-4-(tert-butyl)-1-iodobenzene achieved a 98% yield via iodination of aniline derivatives) . For the difluoromethoxy group, nucleophilic substitution or direct fluorination using agents like diethylaminosulfur trifluoride (DAST) may be utilized. Critical conditions include:
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
- NMR Spectroscopy : and NMR identify the difluoromethoxy group (δ ~80-85 ppm for , split into doublets due to coupling) . Aromatic protons show splitting patterns reflecting substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] or [M–I] fragments).
- X-ray Crystallography : SHELX programs refine crystal structures to resolve steric and electronic effects of substituents .
- IR Spectroscopy : C–Br (500–600 cm) and C–I (~485 cm) stretches confirm halogen presence.
Advanced Research Questions
Q. How does the electronic nature of the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions compared to other substituents?
The difluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine, which:
- Activates the aromatic ring toward nucleophilic substitution at the para position relative to iodine.
- Deactivates the ring toward electrophilic attacks, directing reactivity to halogen-bearing positions .
- Impacts catalytic cycles : In Pd-mediated couplings (e.g., Buchwald-Hartwig), electron-deficient aryl halides may require stronger bases or bulky ligands to accelerate oxidative addition .
Q. What strategies can mitigate competing side reactions during the regioselective functionalization of this compound?
- Low-temperature halogen-metal exchange : Using Grignard or organolithium reagents at –78°C minimizes undesired dehalogenation .
- Protecting groups : Temporary protection of the difluoromethoxy group (e.g., silylation) prevents fluorination side reactions during iodination.
- Catalyst tuning : Bulky ligands (e.g., XPhos) enhance selectivity in Suzuki-Miyaura couplings by sterically shielding reactive sites .
Q. How does the steric and electronic environment of this compound affect its participation in multi-step synthetic pathways?
- Steric effects : The difluoromethoxy group’s compact size (compared to tert-butyl) allows accessibility to catalytic sites in cross-coupling reactions.
- Electronic effects : The electron-withdrawing nature stabilizes negative charge buildup during Ullmann or Negishi couplings, facilitating transmetalation steps.
- Orthogonality : Sequential functionalization of bromine and iodine can be achieved via selective Pd/Cu or Ni catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
